

The Structural Basis of Broad-Spectrum β-Lactamase Inhibition by Taniborbactam

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	Taniborbactam hydrochloride	
Cat. No.:	B611150	Get Quote

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The rise of antibiotic resistance, particularly among Gram-negative bacteria, poses a significant threat to global health. A primary mechanism of resistance is the production of β -lactamase enzymes, which inactivate β -lactam antibiotics. Taniborbactam (formerly VNRX-5133) is a novel, bicyclic boronate β -lactamase inhibitor with an exceptionally broad spectrum of activity, encompassing all four Ambler classes of β -lactamases: A, B, C, and D.[1][2][3] This technical guide delves into the structural biology of taniborbactam's interaction with both serine- β -lactamases (SBLs) and metallo- β -lactamases (MBLs), providing a detailed overview of its binding mechanisms, quantitative inhibitory data, and the experimental protocols used to elucidate these interactions.

Mechanism of Action: A Tale of Two Enzyme Classes

Taniborbactam's broad-spectrum activity stems from its ability to effectively inhibit both serineand metallo- β -lactamases through distinct but related mechanisms.[2][3][4]

Inhibition of Serine-β-Lactamases (SBLs):

Against SBLs (Classes A, C, and D), taniborbactam acts as a reversible covalent inhibitor.[2][3] [5][6] The boron atom in taniborbactam is electrophilic and is attacked by the active site serine

residue (e.g., Ser70 in CTX-M-15), forming a stable, covalent tetrahedral adduct.[7][8][9] This adduct mimics the high-energy tetrahedral intermediate formed during the hydrolysis of β -lactam antibiotics, effectively trapping the enzyme in an inactive state.[7][8] Crystallographic studies reveal that a hydroxyl group on the boron atom is positioned within the oxyanion hole, further stabilizing the complex.[7][9] Taniborbactam exhibits a slow dissociation from SBLs, leading to a prolonged residence time in the active site and sustained inhibition.[2][3][4]

Inhibition of Metallo-β-Lactamases (MBLs):

In the active site of MBLs (Class B), which utilize one or two zinc ions for catalysis, taniborbactam acts as a competitive inhibitor.[2][3][5] The bicyclic boronate core of taniborbactam is thought to mimic the transition state of β -lactam hydrolysis.[2] X-ray crystallography of taniborbactam in complex with NDM-1 and VIM-2 reveals that the tetrahedral boron species binds to the zinc-bound hydroxide ion.[9][10][11] This interaction, along with coordination of taniborbactam's carboxylate group with a zinc ion, prevents the enzyme from hydrolyzing β -lactam substrates.[11] An interesting feature observed in the crystal structure with NDM-1 is the cyclization of taniborbactam's acylamino oxygen onto the boron atom.[10] The N-(2-aminoethyl)cyclohexylamine side chain of taniborbactam also plays a crucial role by interacting with residues in the active site, and mutations in these residues can lead to resistance.[11][12][13]

Quantitative Inhibition Data

The potency of taniborbactam against a wide range of β -lactamases has been extensively characterized. The following tables summarize key quantitative data.

Table 1: Inhibition Constants (Ki) of Taniborbactam against Various β-Lactamases

β-Lactamase	Ambler Class	Organism	Ki (μM)
CTX-M-15	Α	E. coli	0.017[5]
KPC-2	Α	K. pneumoniae	0.009[5]
SHV-5	Α	K. pneumoniae	0.002[5]
NDM-1	В	K. pneumoniae	0.081[5]
VIM-1	В	P. aeruginosa	0.019[10]
VIM-2	В	P. aeruginosa	0.019[5]
P99 AmpC	С	E. cloacae	0.011[5]
PDC-3	С	P. aeruginosa	4.1-fold lower Ki app than avibactam[1]
PDC-88	С	P. aeruginosa	9-fold lower Ki app than avibactam[1]
OXA-10	D	P. aeruginosa	-
OXA-48	D	K. pneumoniae	0.35[5]

Table 2: Kinetic Parameters for Taniborbactam Inhibition of Serine-β-Lactamases

β-Lactamase	k2/Ki (M-1s-1)	koff (s-1)	Half-life (t1/2) (min)
CTX-M-15	1.2 x 105[5]	3.8 x 10-4[5]	30[2][3][4]
KPC-2	1.5 x 105[5]	1.1 x 10-4[5]	105[2][3][4][6]
P99 AmpC	1.1 x 104[5]	2.1 x 10-4[5]	55[2][3][4]

Table 3: 50% Inhibitory Concentrations (IC50) of Taniborbactam

β-Lactamase	IC50 (μM)
NDM-1	0.01[9][14]
NDM K224I variant	0.14[9][14]

Experimental Protocols

The structural and kinetic data presented were obtained through a combination of key experimental techniques.

Protein Expression and Purification

Recombinant β-lactamase enzymes are typically overexpressed in Escherichia coli strains. The cells are grown in a suitable medium, and protein expression is induced. Following cell lysis, the target enzyme is purified to homogeneity using a series of chromatographic techniques, such as affinity chromatography (e.g., Ni-NTA for His-tagged proteins) followed by size-exclusion chromatography. Protein purity is assessed by SDS-PAGE.

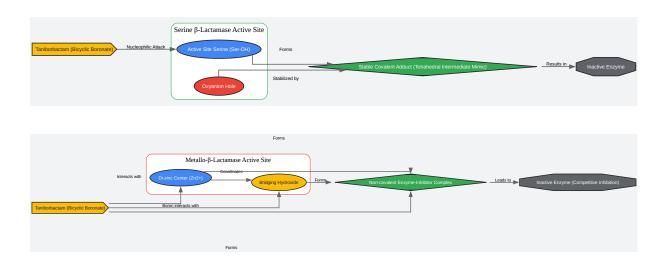
Enzyme Kinetics Assays

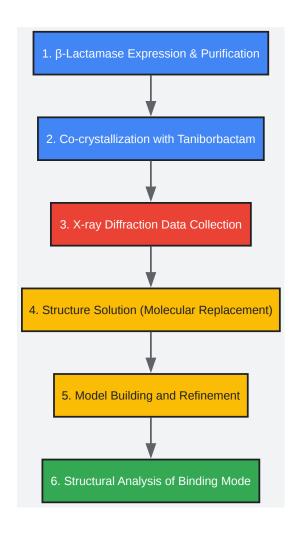
The inhibitory activity of taniborbactam is determined using steady-state enzyme kinetics. The hydrolysis of a chromogenic substrate (e.g., nitrocefin or CENTA) by the β -lactamase is monitored spectrophotometrically in the presence and absence of the inhibitor.

- IC50 Determination: The concentration of taniborbactam required to reduce the initial rate of substrate hydrolysis by 50% is determined by fitting the data to a dose-response curve.
- Ki Determination: For competitive inhibitors, the inhibitor constant (Ki) is determined by measuring the initial rates of hydrolysis at various substrate and inhibitor concentrations and fitting the data to the Michaelis-Menten equation for competitive inhibition.
- Kinetic Parameter Determination (kon, koff): The second-order rate constant for covalent bond formation (k2/Ki) and the off-rate (k-2 or koff) are determined using progress-curve analysis or jump-dilution methods, respectively.[5]

X-ray Crystallography

To elucidate the structural basis of inhibition, co-crystal structures of β -lactamases in complex with taniborbactam are determined.


 Crystallization: The purified enzyme is mixed with taniborbactam and subjected to crystallization screening using various precipitants, buffers, and additives.


- Data Collection: Once suitable crystals are obtained, they are cryo-cooled and exposed to a high-intensity X-ray beam at a synchrotron source. Diffraction data are collected on a detector.
- Structure Solution and Refinement: The diffraction data are processed, and the crystal structure is solved using molecular replacement with a known β-lactamase structure as a search model. The model is then refined against the experimental data to obtain the final atomic coordinates of the enzyme-inhibitor complex. Refinement statistics such as Rwork/Rfree are used to assess the quality of the final model.[1]

Visualizing the Molecular Interactions

The following diagrams illustrate the key pathways and workflows involved in understanding taniborbactam's interaction with β -lactamases.

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. Structure and mechanism of taniborbactam inhibition of the cefepime-hydrolyzing, partial R2-loop deletion Pseudomonas-derived cephalosporinase variant PDC-88 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. VNRX-5133 (Taniborbactam), a Broad-Spectrum Inhibitor of Serine- and Metallo-β-Lactamases, Restores Activity of Cefepime in Enterobacterales and Pseudomonas

Foundational & Exploratory

aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]
- 5. VNRX-5133 (Taniborbactam), a Broad-Spectrum Inhibitor of Serine- and Metallo-β-Lactamases, Restores Activity of Cefepime in Enterobacterales and Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Next-Generation β-Lactamase Inhibitor Taniborbactam Restores the Morphological Effects of Cefepime in KPC-Producing Escherichia coli PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of Taniborbactam (VNRX-5133): A Broad-Spectrum Serine- and Metallo-βlactamase Inhibitor for Carbapenem-Resistant Bacterial Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. journals.asm.org [journals.asm.org]
- 10. Bicyclic Boronate VNRX-5133 Inhibits Metallo- and Serine-β-Lactamases PMC [pmc.ncbi.nlm.nih.gov]
- 11. journals.asm.org [journals.asm.org]
- 12. Structural basis of metallo-β-lactamase resistance to taniborbactam PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. journals.asm.org [journals.asm.org]
- To cite this document: BenchChem. [The Structural Basis of Broad-Spectrum β-Lactamase Inhibition by Taniborbactam]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b611150#structural-biology-of-taniborbactam-binding-to-beta-lactamases]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com